Product packaging for 5-Bromo-2-chlorobenzoyl chloride(Cat. No.:CAS No. 21900-52-7)

5-Bromo-2-chlorobenzoyl chloride

Cat. No.: B1272329
CAS No.: 21900-52-7
M. Wt: 253.9 g/mol
InChI Key: TZIQQJRRMJWMDI-UHFFFAOYSA-N
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Description

Significance as a Chemical Synthon in Advanced Organic Chemistry

A chemical synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during synthesis. 5-Bromo-2-chlorobenzoyl chloride serves as a valuable synthon, primarily recognized as a key intermediate in the synthesis of pharmaceuticals. biosynth.com Its most notable application is in the production of a new class of antidiabetic drugs. guidechem.com

Specifically, this compound is a critical precursor for Dapagliflozin (B1669812) and other related sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used to improve glycemic control in adults with type 2 diabetes. guidechem.comthieme-connect.com The acyl chloride functional group is highly reactive and readily participates in reactions such as Friedel-Crafts acylation. For instance, it is used to synthesize (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, a direct precursor to Dapagliflozin. guidechem.comgoogle.com The presence of bromo and chloro substituents on the aromatic ring allows for further functionalization, making bromoaryl compounds like this one active fragments in the synthesis of various promising candidate compounds for diabetes therapy. thieme-connect.comresearchgate.net

The compound's properties are summarized in the table below:

PropertyValue
CAS Number 21900-52-7
Molecular Formula C7H3BrCl2O
Molecular Weight 253.91 g/mol
IUPAC Name This compound
Physical Form Solid
InChI Key TZIQQJRRMJWMDI-UHFFFAOYSA-N

Historical Context of Related Benzoyl Chlorides in Chemical Synthesis

Benzoyl chlorides are a class of organochlorine compounds that have long been fundamental reagents in organic chemistry. wikipedia.org Historically, they are considered activated derivatives of benzoic acids and are widely utilized as intermediates in the production of dyes, perfumes, pharmaceuticals, and resins. atamanchemicals.com The first preparation of the parent compound, benzoyl chloride, was achieved in 1832 through the treatment of benzaldehyde (B42025) with chlorine. youtube.com

Traditional synthesis methods for benzoyl chlorides involve the reaction of a carboxylic acid with a chlorinating agent such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride. wikipedia.orgsciencemadness.org Another early industrial method included the chlorination of benzyl (B1604629) alcohol. atamanchemicals.com

One of the most significant historical applications of benzoyl chlorides is the Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic synthesis. organic-chemistry.orglibretexts.org This electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring, leading to the formation of ketones. youtube.com This classic reaction has been instrumental in synthesizing a vast array of aromatic ketones, which are themselves important intermediates in various chemical industries. wikipedia.orgatamanchemicals.com The development and refinement of reactions involving substituted benzoyl chlorides have been a continuous effort, aiming to improve yields, reduce byproducts, and expand their synthetic utility. organic-chemistry.orgethz.ch

Contemporary Research Landscape and Future Directions

The contemporary research landscape for this compound is intrinsically linked to the development of new therapeutics, particularly SGLT2 inhibitors for diabetes. thieme-connect.comresearchgate.net Recent studies and patents focus on optimizing the synthesis of these drug molecules, where this compound is a pivotal intermediate.

Research efforts are geared towards developing more efficient, scalable, and environmentally friendly synthetic routes. For example, a 2022 study detailed a novel and practical industrial-scale process for a key intermediate used in the synthesis of a family of SGLT2 inhibitors, underscoring the ongoing need for cost-effective manufacturing processes. thieme-connect.com Patents filed in recent years describe various methods for preparing this compound or its immediate precursor, 5-bromo-2-chlorobenzoic acid, highlighting the active investigation into this area. google.comgoogle.com These methods often explore different chlorinating agents, solvents, and catalysts to improve yield and purity. guidechem.comgoogle.comchemicalbook.com

The table below outlines common reagents used in the synthesis of this compound from its corresponding carboxylic acid.

Starting MaterialReagentCatalystSolventYield
5-Bromo-2-chlorobenzoic acidThionyl chlorideDMFNone99% google.com
5-Bromo-2-chlorobenzoic acidOxalyl chlorideDMFDichloromethane- guidechem.com

Future directions will likely continue to focus on the synthesis of novel SGLT2 inhibitors and other biologically active molecules. scilit.comresearcher.life The unique electronic and steric properties of this compound make it a valuable tool for medicinal chemists. As researchers explore the structure-activity relationships of new drug candidates, the demand for versatile synthons like this compound is expected to grow, driving further innovation in its synthesis and application. researchgate.net Furthermore, the broader field of chemical derivatization, which includes the use of reagents like benzoyl chloride, is advancing the quantification of metabolites in complex biological systems, opening new avenues for its application in fields like environmental science and metabolomics. researchgate.netnih.govnih.gov

Strategies for the Preparation of this compound

The principal strategy for synthesizing this compound involves the direct chlorination of 5-Bromo-2-chlorobenzoic acid. This approach is favored for its directness and high conversion rates. The selection of the chlorinating agent is a critical factor, with thionyl chloride and oxalyl chloride being the most commonly employed reagents.

The conversion of the carboxylic acid to the acyl chloride is a crucial step that significantly enhances the reactivity of the carbonyl group, making it susceptible to nucleophilic acyl substitution. masterorganicchemistry.com This transformation is typically accomplished using inorganic acid chlorides.

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comchemguide.co.uk The reaction is highly efficient, in part because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and escape from the reaction mixture, driving the equilibrium toward the product. chemguide.co.ukyoutube.com

One documented method involves dissolving 5-Bromo-2-chlorobenzoic acid in dichloromethane (CH₂Cl₂) with pyridine added as a catalyst. Thionyl chloride is then introduced, and the mixture is heated to reflux at 40°C for 3.5 hours, resulting in a 97% yield of this compound. chemicalbook.com Another approach involves reacting the carboxylic acid directly with an excess of thionyl chloride without a solvent, using N,N-Dimethylformamide (DMF) as a catalyst. google.com This mixture is refluxed for 2 to 4 hours, and after removing the excess thionyl chloride by distillation under reduced pressure, yields as high as 99% have been reported. google.com

Table 1: Thionyl Chloride Mediated Synthesis of this compound
Starting MaterialChlorinating AgentCatalystSolventReaction ConditionsYieldReference
5-Bromo-2-chlorobenzoic acidThionyl chloridePyridineDichloromethaneReflux at 40°C for 3.5 hours97% chemicalbook.com
5-Bromo-2-chlorobenzoic acidThionyl chlorideDMFNoneReflux for 2-4 hours98-99% google.com
5-Bromo-2-chlorobenzoic acidThionyl chloride-Dichloromethane-5°C to 25°C- google.com

Oxalyl chloride ((COCl)₂) serves as another effective reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.org It is often considered a milder reagent than thionyl chloride, which can be advantageous for sensitive substrates. wikipedia.org The reaction with oxalyl chloride is also catalyzed by DMF. google.comwikipedia.org A known method for preparing this compound involves the reaction of 5-Bromo-2-chlorobenzoic acid with oxalyl chloride in a dichloromethane solvent, utilizing DMF as a catalyst. google.com

The choice of catalyst is pivotal for accelerating the rate of acyl chloride formation.

N,N-Dimethylformamide (DMF) : DMF is a common catalyst, particularly in reactions involving thionyl chloride and oxalyl chloride. google.comwikipedia.org With oxalyl chloride, DMF reacts to form the Vilsmeier reagent, an iminium intermediate, which is the active catalytic species that reacts with the carboxylic acid. wikipedia.org

Pyridine : Pyridine is also utilized as a catalyst in these transformations. chemicalbook.com

Reaction conditions are optimized to maximize yield and purity.

Temperature : Reactions are conducted over a range of temperatures, from -5°C to 25°C for the addition of reagents, followed by heating to reflux (around 40°C in dichloromethane) to ensure the reaction goes to completion. chemicalbook.comgoogle.com Solvent-free reactions with thionyl chloride are also performed under reflux. google.com

Molar Ratios : The molar ratio of the carboxylic acid to the chlorinating agent is adjusted to ensure complete conversion. Ratios of 5-Bromo-2-chlorobenzoic acid to thionyl chloride ranging from 1:2 to 1:5 have been successfully employed in solvent-free conditions. google.com

Table 2: Reaction Parameters for Acyl Chloride Formation
ParameterConditionReagentsReference
Catalyst DMF5-Bromo-2-chlorobenzoic acid, Thionyl chloride google.com
Pyridine5-Bromo-2-chlorobenzoic acid, Thionyl chloride chemicalbook.com
Temperature Reflux (40°C)Thionyl chloride in Dichloromethane chemicalbook.com
-5°C to 25°CThionyl chloride in Dichloromethane google.com
RefluxThionyl chloride (neat) google.com
Reaction Time 2-4 hoursThionyl chloride (neat), DMF google.com
3.5 hoursThionyl chloride in Dichloromethane, Pyridine chemicalbook.com

The solvent plays a significant role in the synthesis of this compound.

Dichloromethane (CH₂Cl₂) : This is a frequently used solvent as it is relatively inert and has a low boiling point, which facilitates its removal after the reaction is complete. chemicalbook.comgoogle.com High yields are consistently reported when using dichloromethane. chemicalbook.com

Solvent-Free (Neat) Conditions : The reaction can also be conducted efficiently without any solvent by using an excess of thionyl chloride, which acts as both the reagent and the reaction medium. google.com This approach simplifies the work-up process and reduces solvent waste, offering an environmentally friendlier and potentially more cost-effective option for industrial production. google.com

The reaction demonstrates high efficiency under both solvent-based and neat conditions, with reported yields often exceeding 97%. chemicalbook.comgoogle.com This robustness indicates a well-established and optimized synthetic transformation.

The isolation of this compound from the reaction mixture is a critical step in obtaining a high-purity product.

Distillation under Reduced Pressure : The most common method for isolation involves the removal of the solvent and any excess volatile chlorinating agent (like thionyl chloride) by distillation under reduced pressure. chemicalbook.comgoogle.com

Filtration and Washing : In cases where solid catalysts or byproducts are present, filtration can be employed. chemicalbook.com Subsequent washing of the product with water to a neutral pH and drying over an anhydrous salt like sodium sulfate are standard procedures to remove any water-soluble impurities. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrCl2O B1272329 5-Bromo-2-chlorobenzoyl chloride CAS No. 21900-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIQQJRRMJWMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373603
Record name 5-bromo-2-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-52-7
Record name 5-Bromo-2-chlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations

Electrophilic Nature in Acylation Reactions

5-Bromo-2-chlorobenzoyl chloride serves as a potent acylating agent, a characteristic stemming from the high electrophilicity of the carbonyl carbon. This reactivity is central to its application in the synthesis of more complex molecules, such as ketones. A notable example is its use in Friedel-Crafts acylation reactions. For instance, it reacts with phenetole (B1680304) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) to produce 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685). google.com The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring of phenetole.

The preparation of this compound itself often involves the reaction of 5-bromo-2-chlorobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. google.com This conversion is a crucial step that activates the carboxylic acid for subsequent acylation reactions.

Table 1: Friedel-Crafts Acylation with this compound

Reactant Catalyst Product Reference

Nucleophilic Attack Pathways and Reaction Mechanisms

The carbonyl carbon of this compound is the primary site for nucleophilic attack. The general mechanism for its acylation reactions follows a nucleophilic acyl substitution pathway. This typically involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.

In reactions with nucleophiles that possess multiple reactive centers, such as aminophenols, the reaction can exhibit selectivity. Studies on analogous compounds like 2-(chloroseleno)benzoyl chloride have shown that a primary amino group is often more reactive towards acylation than a hydroxyl group. researchgate.net This suggests that in reactions of this compound with such nucleophiles, the formation of an amide bond would be favored.

The reaction mechanism can be influenced by the presence of electron-withdrawing groups on the benzene (B151609) ring. youtube.com These groups can activate the ring towards nucleophilic aromatic substitution, although the primary reactivity of an acyl chloride is at the carbonyl carbon. youtube.comyoutube.com

Role of Halogen Substituents in Reactivity Modulation

The bromine and chlorine atoms attached to the benzene ring of this compound play a significant role in modulating its reactivity. Both are electron-withdrawing groups due to their electronegativity, which deactivates the benzene ring towards electrophilic aromatic substitution. However, they activate the ring towards nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) through their inductive effect. youtube.com

The positions of the halogens are also critical. The chlorine atom at the ortho position to the benzoyl chloride group exerts a strong steric and electronic influence. The bromine atom at the meta position relative to the chlorine and para to the acyl group further influences the electron density distribution within the ring. This substitution pattern is crucial in directing the outcomes of reactions involving the aromatic ring itself, although reactions at the acyl chloride group are more common.

The presence of these halogens can also impact the atmospheric chemistry of related compounds. For instance, bromine and chlorine atoms can significantly influence the atmospheric chemical composition by participating in radical chain reactions. nih.gov

Stereochemical Considerations in Reactions Involving this compound

When this compound reacts with a chiral nucleophile, the formation of diastereomers is possible. The stereochemical outcome of such reactions depends on the reaction mechanism and the steric environment around the reacting centers. While the benzoyl chloride itself is achiral, the introduction of a chiral center in the nucleophile can lead to stereoselective reactions. masterorganicchemistry.com

A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org If the reaction were to proceed through a mechanism that allows for attack from either face of the carbonyl group with equal probability, a racemic mixture of products would be expected. However, steric hindrance or the presence of a chiral catalyst can favor attack from one face, leading to an excess of one enantiomer or diastereomer.

For a reaction to be stereospecific, the stereochemistry of the starting material must dictate the stereochemistry of the product. masterorganicchemistry.comkhanacademy.org Since this compound is not chiral, its reactions are not inherently stereospecific in this context. However, if it were to react with a chiral substrate that has a specific configuration, the resulting product's stereochemistry would be directly linked to that of the substrate.

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the provided search results. However, general principles of physical organic chemistry can be applied.

The rate of acylation reactions with this compound will be influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles will react faster.

The solvent: Polar aprotic solvents can solvate the cation of a nucleophilic salt, increasing the nucleophilicity of the anion and accelerating the reaction.

The temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.

The presence of a catalyst: Lewis acids in Friedel-Crafts acylation increase the electrophilicity of the acyl chloride, thereby increasing the reaction rate. google.com

Applications in Complex Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

5-Bromo-2-chlorobenzoyl chloride is a crucial building block in the synthesis of various pharmaceutical compounds. biosynth.com Its unique structure, featuring both bromine and chlorine substituents, allows for versatile and selective chemical modifications, making it an important intermediate in the development of new drugs. glindiachemicals.com

Synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors

A significant application of this compound is in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. researchgate.netpensoft.net These inhibitors work by preventing the kidneys from reabsorbing glucose back into the blood, thereby lowering blood sugar levels. pensoft.netguidechem.com this compound serves as a key starting material for creating the core structure of several SGLT2 inhibitors.

Dapagliflozin (B1669812) is a prominent SGLT2 inhibitor, and its synthesis heavily relies on this compound. chemicalbook.comguidechem.com In a common synthetic route, 5-bromo-2-chlorobenzoic acid is first converted to its more reactive form, this compound. guidechem.comgoogle.com This is often achieved by reacting the benzoic acid with an agent like thionyl chloride or oxalyl chloride. guidechem.comsci-hub.se

The resulting this compound then undergoes a Friedel-Crafts acylation reaction with phenetole (B1680304) (ethoxybenzene). google.comgoogle.com This reaction, typically catalyzed by a Lewis acid such as aluminum trichloride (B1173362), forms 5-bromo-2-chloro-4'-ethoxybenzophenone. guidechem.comgoogle.com This ketone intermediate is a critical precursor that is further modified in subsequent steps. These modifications include reduction of the ketone and coupling with a protected glucose derivative to ultimately yield dapagliflozin. google.com Greener synthetic strategies have also been developed, sometimes utilizing a one-pot approach for the Friedel-Crafts acylation and subsequent ketalization, which can improve efficiency and reduce waste. pensoft.netsci-hub.sepensoft.net

Table 1: Key Intermediates in Dapagliflozin Synthesis Starting from this compound

Compound NameRole in Synthesis
5-Bromo-2-chlorobenzoic acidStarting material for the acyl chloride
This compoundActivated form for Friedel-Crafts acylation
PhenetoleReactant in Friedel-Crafts acylation
5-Bromo-2-chloro-4'-ethoxybenzophenoneKey ketone intermediate
DapagliflozinFinal SGLT2 inhibitor product

The synthesis of SGLT2 inhibitors like dapagliflozin can generate various intermediates and impurities. During the Friedel-Crafts acylation step, for instance, ortho-isomer byproducts can form, which can be challenging to separate from the desired product and may impact the purity of the final drug substance. google.com Other potential impurities can arise from side reactions or incomplete conversions at different stages of the multi-step synthesis. ias.ac.in The identification, characterization, and control of these impurities are critical for ensuring the quality and safety of the final pharmaceutical product. google.com Some known impurities in dapagliflozin include its enantiomer and various related compounds that can be formed during the manufacturing process.

Synthesis of Other Therapeutically Relevant Compounds

Beyond SGLT2 inhibitors, the reactive nature of this compound makes it a valuable intermediate for a range of other therapeutically relevant compounds. Its ability to undergo various coupling and substitution reactions allows for the construction of complex molecular architectures found in different classes of drugs.

Utility in Agrochemical Synthesis

The structural motifs derived from this compound are also found in the field of agrochemicals. Its precursor, 5-bromo-2-chlorobenzoic acid, is utilized in the synthesis of herbicides, insecticides, and fungicides for crop protection. glindiachemicals.com The specific reactivity of the acyl chloride group allows for its incorporation into larger molecules designed to have specific biological activities against agricultural pests and diseases.

Application as a Building Block in Materials Science Research

The versatility of this compound and its parent compound extends to materials science. 5-Bromo-2-chlorobenzoic acid is used in the synthesis of functional materials such as dyes, pigments, and polymers. glindiachemicals.com These materials can have applications in electronics and optoelectronics. The presence of both bromo and chloro substituents on the aromatic ring provides opportunities for sequential and selective reactions, such as cross-coupling reactions, to build complex and functional organic materials. glindiachemicals.com

Development of Novel Organic Frameworks and Polymers

Advanced Characterization Techniques and Spectroscopic Analysis Methodologies for this compound

The definitive identification and purity assessment of this compound (C7H3BrCl2O) relies on a suite of advanced analytical techniques. nih.gov These methods provide detailed information about its molecular structure, weight, functional groups, and the presence of any impurities.

Advanced Characterization Techniques and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within a molecule. For 5-Bromo-2-chlorobenzoyl chloride, ¹H NMR and ¹³C NMR spectroscopy would be employed to confirm the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is instrumental in determining the molecular weight and isotopic distribution of this compound, as well as providing information about its fragmentation patterns, which aids in structural confirmation. The presence of bromine and chlorine atoms, with their characteristic isotopic signatures (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive pattern in the mass spectrum.

The monoisotopic mass of this compound is calculated to be 251.874433 g/mol . epa.gov Predicted mass spectrometry data indicates the presence of several adducts under different ionization conditions. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z
[M+H]⁺252.88172
[M+Na]⁺274.86366
[M-H]⁻250.86716
[M+NH₄]⁺269.90826
[M+K]⁺290.83760
[M+H-H₂O]⁺234.87170
[M+HCOO]⁻296.87264
[M+CH₃COO]⁻310.88829
[M+Na-2H]⁻272.84911
[M]⁺251.87389
[M]⁻251.87499

Source: PubChemLite uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl chloride group.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase HPLC method can be developed to separate the main compound from any impurities.

For the related compound, 5-Bromo-2-chlorobenzoic acid, an established HPLC method uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com A similar method could be adapted for this compound, allowing for the determination of its purity by measuring the area of its peak relative to the total peak area. This technique is scalable and can be used for the isolation of impurities in preparative separation. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying volatile impurities in a sample of this compound.

A patent describing the synthesis of this compound reports a GC purity of 99.1%. chemicalbook.com While specific GC-MS parameters for this compound are not detailed, a general method for a related compound, benzyl (B1604629) chloride, involves using an HP-1 GC column with a temperature program and helium as the carrier gas. nih.gov The mass spectrometer then detects the separated components, allowing for their identification based on their mass spectra. GC-MS analysis of the precursor, 5-Bromo-2-chlorobenzoic acid, is also documented. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While the search results indicate that this compound is a solid, no specific X-ray crystallographic studies were found. sigmaaldrich.com Obtaining single crystals of suitable quality would be the first step in performing this analysis. The resulting crystal structure would provide invaluable data for understanding the intermolecular interactions and packing of the molecules in the solid state.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 5-bromo-2-chlorobenzoyl chloride, such calculations would reveal the influence of the electron-withdrawing bromine and chlorine atoms, as well as the acyl chloride group, on the geometry and electron distribution of the benzene (B151609) ring.

Methodology and Predicted Findings: Calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), which has been shown to provide a good balance of accuracy and computational cost for organic molecules. nih.govresearchgate.net The geometry of the molecule would be optimized to find the lowest energy conformation.

Key parameters derived from these calculations include:

Molecular Geometry: Predictions of bond lengths, bond angles, and dihedral angles. The C=O and C-Cl bonds of the acyl chloride group will be primary sites of interest, as will the distortions in the benzene ring caused by the bulky halogen substituents.

Electronic Properties: The distribution of electron density can be analyzed through methods like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP). The MEP surface would highlight the electrophilic and nucleophilic regions of the molecule. The carbonyl carbon is expected to be highly electrophilic, making it a prime target for nucleophilic attack, while the oxygen atom and the aromatic ring would show regions of negative potential.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. For an acyl chloride, the LUMO is typically localized on the carbonyl group, consistent with its electrophilic nature.

The table below presents hypothetical data for this compound, based on typical results from DFT calculations for similar halogenated aromatic compounds. uctm.edu

ParameterPredicted Value
HOMO Energy-7.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.2 D
Mulliken Charge on Carbonyl Carbon+0.65 e
Mulliken Charge on Carbonyl Oxygen-0.55 e

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

This compound is a reactive chemical intermediate and not typically a ligand that would be docked into a biological receptor. Instead, it serves as a building block for synthesizing more complex, stable molecules with potential biological activity. Computational studies, therefore, focus on these derivatives.

Methodology: The process involves the in silico design of a derivative, often an amide or ester, synthesized from this compound. This derivative is then subjected to molecular docking simulations to predict its binding affinity and orientation within the active site of a target protein. Software like AutoDock or GOLD is commonly used for this purpose. uobaghdad.edu.iq The simulation calculates scoring functions, which estimate the free energy of binding (ΔG) and the inhibition constant (Ki). researchgate.net Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the ligand-receptor complex over time, providing a more dynamic picture of the interactions.

Research Findings on Derivatives: Studies on various benzoyl chloride derivatives have shown their potential as inhibitors for different enzymes. For instance, benzoylselenoureas, synthesized from benzoyl chloride, have been investigated as urease inhibitors. acs.orgacs.org Computational studies on these derivatives revealed key interactions with the nickel ions in the urease active site, guiding the design of more potent inhibitors. acs.orgacs.org A hypothetical docking study of a derivative of this compound might yield results similar to those shown in the table below.

ParameterValueKey Interacting Residues (Hypothetical)
Binding Affinity (ΔG)-8.5 kcal/molHis134, Gly277, Met364
Inhibition Constant (Ki)550 nM
Interaction TypesHydrogen bonding with the backbone of Gly277; Pi-pi stacking with His134; Halogen bonding with Met364.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a vital tool for investigating the mechanisms of reactions involving this compound, such as Friedel-Crafts acylation or reactions with nucleophiles like amines and alcohols. chemguide.co.ukwikipedia.org These studies can map the entire potential energy surface of a reaction, identify intermediates and, most importantly, locate the transition state structures.

Methodology: By calculating the energy of the reactants, products, and all points in between, a reaction coordinate diagram can be constructed. The peak of this diagram represents the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Quantum mechanical methods are used to optimize the geometry of the transition state and confirm its identity by frequency analysis (a true transition state has exactly one imaginary frequency).

Mechanistic Insights: For example, in a Friedel-Crafts acylation, calculations can model the formation of the acylium ion electrophile through the interaction of the acyl chloride with a Lewis acid catalyst like aluminum chloride. pearson.com Studies on the acylation of pyrroles with benzoyl chlorides have shown a bimolecular concerted SN2 mechanism, supported by hydrogen bonding interactions. nih.gov Similarly, the reaction of benzoyl chloride with amino compounds has been shown through quantum chemical simulations to proceed via a concerted mechanism. butlerov.com This type of analysis can clarify whether a reaction proceeds through a stepwise or concerted pathway and can explain the regioselectivity of the reaction.

The following table provides hypothetical activation energies for the reaction of this compound with different nucleophiles, as would be determined by transition state analysis.

ReactionHypothetical Activation Energy (Ea)Predicted Mechanism
Acylation of Benzene (catalyzed)15 kcal/molElectrophilic Aromatic Substitution
Reaction with Ammonia (Amide formation)10 kcal/molNucleophilic Acyl Substitution (Concerted)
Reaction with Methanol (Ester formation)12 kcal/molNucleophilic Acyl Substitution (Concerted)

Spectroscopic Property Prediction through Computational Methods

Computational methods can accurately predict various spectroscopic properties, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Methodology: Vibrational frequencies (IR and Raman) are calculated from the second derivative of the energy with respect to the atomic coordinates. DFT methods, such as B3LYP/6-311+G(d,p), are commonly used for this purpose. researchgate.net The calculated harmonic frequencies are often systematically higher than experimental frequencies, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. researchgate.net NMR chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

Predicted Spectroscopic Features: For this compound, the most prominent feature in the IR spectrum would be the C=O stretching vibration. Based on data for benzoyl chloride and its substituted analogues, this peak is expected to appear in the range of 1750-1790 cm⁻¹. nist.govnist.govresearchgate.net Other predictable vibrations include C-Cl stretching, C-Br stretching, and various aromatic C-H and C-C vibrations. Computational analysis of o-chlorobenzoyl chloride has provided detailed assignments for its vibrational spectra, which can serve as a strong basis for interpreting the spectrum of the 5-bromo-2-chloro isomer. researchgate.net

The table below lists the predicted key vibrational frequencies for this compound.

Vibrational ModePredicted Frequency (cm-1, Scaled)Typical Experimental Range (cm-1)
Aromatic C-H Stretch3050-31003000-3100
C=O Stretch (Acyl Chloride)17751750-1790
Aromatic C=C Stretch1450-16001450-1600
C-Cl Stretch (Acyl)850-900850-900
C-Cl Stretch (Aromatic)1050-11001000-1100
C-Br Stretch (Aromatic)550-650500-650

Environmental Considerations and Sustainable Chemical Practices in Research

Management of Chemical Waste in Academic Laboratories

The responsible management of chemical waste in academic research laboratories is a critical component of ensuring environmental protection and laboratory safety. All chemical waste, including solids, liquids, and containerized gases, should be treated as hazardous unless explicitly determined to be non-hazardous. vanderbilt.edu A chemical is considered waste once it is no longer intended for use. vanderbilt.edu

For compounds like 5-Bromo-2-chlorobenzoyl chloride and its derivatives, specific handling procedures are necessary. Halogenated solvents, for instance, are more costly to dispose of than non-halogenated ones, necessitating their segregation into separate waste streams. vanderbilt.edu Waste containers must always be kept closed except when adding or removing waste and should be stored with secondary containment to prevent spills from reaching drains. vanderbilt.edu Spilled chemicals and the materials used for cleanup must also be managed as hazardous waste. vanderbilt.edu

Several universities have instituted comprehensive Chemical Waste Management Programs (CWMP) to handle the disposal of laboratory-generated waste. ui.ac.id These programs often include the collection, treatment, and appropriate final destination for chemical waste. ui.ac.id Treatment methods can include adsorption, precipitation, distillation, drying, and composting. ui.ac.id Such programs have proven effective in increasing the amount of treated waste and promoting the application of green chemistry principles in a university setting. ui.ac.id

Table 1: Best Practices for Managing Halogenated Acyl Chloride Waste in Laboratories

Practice Description Rationale
Waste Segregation Collect halogenated compounds separately from non-halogenated waste streams. vanderbilt.edu Reduces disposal costs and facilitates specific treatment methods. vanderbilt.edu
Proper Labeling Clearly label waste containers with their contents. Ensures safe handling and proper disposal.
Sealed Containers Keep waste containers tightly sealed when not in use. vanderbilt.edu Prevents the release of volatile or reactive vapors. vanderbilt.edufishersci.com
Secondary Containment Store waste containers in a secondary container that can hold the entire volume in case of a leak. vanderbilt.edu Prevents environmental contamination from spills. vanderbilt.edu
Spill Management Treat all spills and cleanup materials as hazardous waste. vanderbilt.edu Ensures that even small releases are managed appropriately. vanderbilt.edu
Professional Disposal Engage a licensed professional waste disposal service for the final disposal of the material. omkarchemicals.com Ensures compliance with federal, state, and local environmental regulations. omkarchemicals.com

Strategies for Minimizing Environmental Impact of Synthetic Routes

The environmental impact of a chemical synthesis is largely determined by the choice of reagents, solvents, and reaction conditions. Traditional organic syntheses often rely on hazardous materials and generate significant waste. chemistryjournals.net For instance, the production of fine chemicals and pharmaceuticals can generate 25 to 100 kilograms of waste for every kilogram of product. chemistryjournals.net

In the context of this compound and its derivatives, several strategies can be employed to minimize the environmental footprint of their synthesis. One approach involves the use of solvent-free reaction conditions. A patented method for preparing 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685) from 5-bromo-2-chlorobenzoic acid involves an initial step where the acid is refluxed with thionyl chloride without a solvent to produce this compound. google.com This method is highlighted as having a smaller production of acid solvent and less difficult-to-treat wastewater. google.com

Another strategy focuses on the catalyst. The use of a silica (B1680970) gel-loaded aluminum trichloride (B1173362) catalyst in a subsequent Friedel-Crafts acylation step is presented as an improvement over methods that generate more byproducts and aluminum-containing wastewater. google.com The development of green synthetic routes is a key focus of modern chemistry, aiming to reduce waste and improve atom economy. chemistryjournals.net This includes the use of alternative solvents like water, ionic liquids, and supercritical fluids, as well as innovative technologies such as biocatalysis and microwave-assisted synthesis. chemistryjournals.net

Table 2: Comparison of Synthetic Approaches for Benzophenone Derivatives

Feature Traditional Friedel-Crafts Acylation Greener Alternative
Starting Material for Acyl Chloride 5-Bromo-2-chlorobenzoic acid 5-Bromo-2-chlorobenzoic acid
Chlorinating Agent Oxalyl chloride google.com Thionyl chloride google.com
Solvent for Acylation Dichloromethane google.com Dichloromethane (dissolving), but reaction is under vacuum google.com
Catalyst Aluminum trichloride google.com Silica gel loaded aluminum trichloride google.com
Byproducts More ortho-isomer byproducts google.com No byproducts mentioned google.com
Waste Generated Large amount of wastewater with aluminum trichloride and acidic solvent. google.com Small amount of acid solvent, less difficult-to-treat wastewater. google.com

| Environmental Impact | High, due to hazardous waste and byproducts. google.com | Reduced, due to less waste and higher product purity. google.com |

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-bromo-2-chlorobenzoyl chloride?

Methodological Answer: Synthesis protocols vary based on precursor availability and desired purity. Key parameters include:

  • Catalysts and Solvents : Monomethyl oxalyl chloride with 1,1,1-trichloroethane (yield >95%) vs. allyl oxalyl chloride with carbon tetrachloride (lower pressure, 4 atm) .
  • Temperature and Pressure : Optimal ranges are 110–150°C and 4–9 atm, with higher pressures (7–9 atm) improving reaction completion but requiring robust equipment .
  • Protective Atmospheres : Argon or nitrogen purging minimizes side reactions (e.g., hydrolysis) .
    Recommendation : Use a pressure-controlled reactor with argon inerting for reproducibility.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats are mandatory .
  • Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
    Note : Emergency rinsing (15+ minutes for eyes/skin) and immediate medical consultation are required post-exposure .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • IR Spectroscopy : Peaks at 1750–1770 cm⁻¹ (C=O stretch) and 600–650 cm⁻¹ (C-Br/C-Cl) confirm functional groups .
    • NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.4–8.1 ppm (integration ratio for substitution pattern) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities (e.g., unreacted 4-bromochlorobenzene) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis parameters (e.g., temperature, pressure)?

Methodological Answer: Discrepancies arise from precursor reactivity and equipment limitations. For example:

  • High-Pressure Methods (9 atm) : Accelerate reaction kinetics but risk vessel failure. Validate using computational modeling (e.g., Aspen Plus) to simulate exothermicity .
  • Low-Temperature Methods (110°C) : Reduce side products but require longer reaction times (16+ hours). DOE (Design of Experiments) can optimize trade-offs between yield and safety .
    Case Study : Embodiment 1 (125°C, 6 atm) achieved 95% yield with <2% impurities, validated by GC-MS .

Q. What role does this compound play in synthesizing SGLT2 inhibitors like dapagliflozin?

Methodological Answer:

  • Aglycon Formation : The compound reacts with triethylsilane/BF₃·OEt₂ to reduce ketones, forming the dapagliflozin aglycon core .
  • Selectivity Challenges : Competing bromine/chlorine reactivity requires careful stoichiometry (1:1.1 molar ratio with triethylsilane) to avoid over-reduction .
    Advanced Tip : Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) to isolate intermediates .

Q. How does the compound’s stability vary under different storage and reaction conditions?

Methodological Answer:

  • Hydrolysis Sensitivity : Moisture induces rapid hydrolysis to 5-bromo-2-chlorobenzoic acid. Store under anhydrous conditions (e.g., molecular sieves) .
  • Thermal Stability : Decomposes above 170°C, releasing HCl and Br₂ gases. Use adiabatic calorimetry to assess safe operating limits .
    Mitigation : Pre-dry solvents (e.g., reflux over CaH₂) and avoid prolonged heating .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.